

# Introduction: The Scientific Imperative for Fenethazine Hydrochloride Elucidation

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## Compound of Interest

Compound Name: *Fenethazine hydrochloride*

CAS No.: 5934-20-3

Cat. No.: B1293592

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Fenethazine, a first-generation antihistamine of the phenothiazine class, serves as a cornerstone molecule in medicinal chemistry and pharmacology.<sup>[1][2][3][4]</sup> As N,N-Dimethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine, its therapeutic action stems from its role as an H1 receptor antagonist, competitively inhibiting histamine and thus mitigating allergic responses.<sup>[2]</sup> The conversion of fenethazine to its hydrochloride salt is a critical step in its pharmaceutical development, enhancing its stability, solubility, and bioavailability.

This technical guide provides a comprehensive framework for the synthesis and rigorous characterization of **fenethazine hydrochloride**, intended for researchers, medicinal chemists, and professionals in drug development. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for methodological choices, and the self-validating nature of a robust characterization workflow. We will explore the construction of the foundational phenothiazine core, its subsequent N-alkylation, and the final salt formation, followed by a multi-faceted analytical approach to confirm the product's identity, structure, and purity.

## Part 1: Multi-Step Synthesis of Fenethazine

### Hydrochloride

The synthesis of **fenethazine hydrochloride** is a sequential process that involves three primary stages: the formation of the tricyclic phenothiazine nucleus, the attachment of the N,N-dimethylethanamine side chain via N-alkylation, and the concluding conversion to the hydrochloride salt.

### Core Precursor Synthesis: The Phenothiazine Nucleus

The phenothiazine tricycle is the essential pharmacophore of the molecule. While several methods exist for its synthesis, the Ullmann condensation represents a versatile and widely recognized approach.<sup>[5][6]</sup> This copper-catalyzed reaction couples an o-aminothiophenol with an activated o-halobenzene derivative to form the critical diaryl sulfide bond, which then cyclizes.<sup>[7]</sup>

This protocol describes a general approach. Substrate-specific optimization of temperature, catalyst loading, and reaction time is often necessary.

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-aminothiophenol (1.0 eq), 2-chloronitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- **Solvent Addition:** Add a high-boiling polar solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), to the flask.
- **Reaction Execution:** Heat the reaction mixture under a nitrogen atmosphere to a temperature of 150-180°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up and Purification:** After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the phenothiazine core.

Caption: Ullmann condensation for phenothiazine core synthesis.

## N-Alkylation: Formation of Fenethazine Free Base

The N-alkylation of the phenothiazine core is a standard nucleophilic substitution reaction.<sup>[8][9]</sup> The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary amine of the phenothiazine, thereby increasing its nucleophilicity and driving the reaction to completion.

- **Deprotonation:** To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of phenothiazine (1.0 eq) in anhydrous THF dropwise at 0°C.
- **Activation:** Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenothiazide salt.
- **Alkylation:** Cool the mixture back to 0°C and add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq). The reaction mixture is then heated to reflux and maintained for several hours until TLC analysis indicates the complete consumption of the starting material.
- **Quenching and Extraction:** After cooling, the reaction is carefully quenched by the slow addition of water. The mixture is then extracted multiple times with ethyl acetate.
- **Purification:** The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude fenethazine free base can be purified by column chromatography or recrystallization.

Caption: Acid-base reaction for hydrochloride salt formation.

## Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the successful synthesis of **fenethazine hydrochloride** and to establish its purity. A combination of spectroscopic and analytical methods provides a self-validating system of evidence.

## Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of phenothiazine derivatives is well-documented. [10][11]

- Protocol: A small amount of the dried **fenethazine hydrochloride** is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded.
- Expected Peaks:
  - ~3050-3000  $\text{cm}^{-1}$ : Aromatic C-H stretching.
  - ~2950-2850  $\text{cm}^{-1}$ : Aliphatic C-H stretching from the ethyl and methyl groups.
  - ~2700-2400  $\text{cm}^{-1}$ : A broad absorption characteristic of the tertiary amine salt ( $\text{R}_3\text{N}^+\text{-H}$ ).
  - ~1600, 1475  $\text{cm}^{-1}$ : Aromatic C=C ring stretching vibrations.
  - ~1250  $\text{cm}^{-1}$ : Aryl C-N stretching.
  - ~750  $\text{cm}^{-1}$ : C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings. [12]

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.

- Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{D}_2\text{O}$ ) and analyzed.
- Expected  $^1\text{H}$  NMR Signals ( $\delta$ , ppm):
  - ~7.0-7.5: A complex multiplet pattern corresponding to the 8 protons on the phenothiazine aromatic rings.
  - ~4.2: A triplet corresponding to the two protons of the  $-\text{CH}_2-$  group attached to the phenothiazine nitrogen ( $-\text{N}-\text{CH}_2-$ ).
  - ~3.5: A triplet for the other  $-\text{CH}_2-$  group on the ethyl chain ( $-\text{CH}_2-\text{N}(\text{CH}_3)_2$ ).

- ~2.8: A singlet corresponding to the six protons of the two methyl groups (-N(CH<sub>3</sub>)<sub>2</sub>).
- Expected <sup>13</sup>C NMR Signals: Distinct signals for each unique carbon atom, including the aromatic carbons, the two aliphatic carbons of the ethyl chain, and the terminal methyl carbons.

MS provides information about the molecular weight and fragmentation pattern of the molecule.

- Protocol: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). The analysis is performed on the free base.
- Expected Results: The mass spectrum should show a molecular ion peak [M]<sup>+</sup> corresponding to the mass of the fenethazine free base (C<sub>16</sub>H<sub>18</sub>N<sub>2</sub>S). [13] \* Expected m/z: 270.12 (for the monoisotopic mass).

## Analytical Data Summary

The following table summarizes the key physical and analytical data for the target compound.

Property	Value	Source
Chemical Formula	C <sub>16</sub> H <sub>19</sub> ClN <sub>2</sub> S	[14]
Molecular Weight	306.85 g/mol	[14][15][16]
Appearance	Solid powder	[17]
Elemental Analysis	C: 62.63%, H: 6.24%, Cl: 11.55%, N: 9.13%, S: 10.45%	[14]
<sup>1</sup> H NMR	Signals consistent with aromatic, ethyl, and methyl protons	-
IR Spectroscopy	Characteristic peaks for aromatic C-H, aliphatic C-H, N <sup>+</sup> -H, and C=C	[10][11]
Mass Spectrometry (Free Base)	[M] <sup>+</sup> at m/z ≈ 270.12	[13][17]

## Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized pharmaceutical compound.

- Principle: A solution of the sample is passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.
- Protocol:
  - Sample Preparation: Prepare a standard solution of **fenethazine hydrochloride** of known concentration in the mobile phase.
  - Chromatographic Conditions:
    - Column: C18 reverse-phase column.
    - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
    - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
  - Analysis: Inject the sample and integrate the area of the peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Caption: General workflow for purity analysis by HPLC.

## Conclusion

The synthesis and characterization of **fenethazine hydrochloride** is a systematic process rooted in fundamental principles of organic chemistry and analytical science. The successful execution of the Ullmann condensation, N-alkylation, and final salt formation, followed by a rigorous and orthogonal characterization workflow—employing IR, NMR, MS, and HPLC—provides the necessary and sufficient evidence to confirm the identity, structure, and purity of the target molecule. This guide offers a robust framework for researchers and drug

development professionals, emphasizing the causal links between procedural choices and outcomes, thereby ensuring scientific integrity and reproducibility.

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